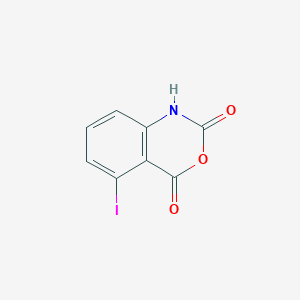

6-(Iodo)isatoic anhydride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Iodo)isatoic anhydride is a useful research compound. Its molecular formula is C8H4INO3 and its molecular weight is 289.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

6-(Iodo)isatoic anhydride plays a crucial role in the pharmaceutical industry. Its derivatives are used as intermediates in the synthesis of various bioactive compounds.

Key Pharmaceutical Uses

- Antimicrobial Agents : Compounds derived from this compound have shown activity against various bacterial strains.

- Anticancer Drugs : Several studies have demonstrated that derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

- Anti-inflammatory Agents : The compound has been explored for its potential anti-inflammatory properties, contributing to the development of new therapeutic agents.

Industrial Applications

In addition to its pharmaceutical significance, this compound is utilized in various industrial applications:

Dyes and Pigments

- The compound is employed in synthesizing dyes due to its ability to form stable colored complexes with metal ions. This application is essential in textile and coating industries.

Agricultural Chemicals

- It serves as a precursor for developing agrochemicals, including pesticides and herbicides. The derivatives exhibit effective pest control properties while being environmentally friendly.

Synthesis of Quinazoline Derivatives

A study demonstrated the use of this compound in synthesizing quinazoline derivatives through cyclocondensation reactions with various nitrogen nucleophiles. The resulting compounds exhibited significant biological activity against cancer cell lines, showcasing the compound's potential in drug development .

Development of Antimicrobial Agents

Research highlighted the synthesis of novel antimicrobial agents using this compound as a starting material. The synthesized compounds displayed promising activity against resistant bacterial strains, indicating their potential for therapeutic use .

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Antimicrobial, anticancer, anti-inflammatory | Quinazoline derivatives |

| Dyes and Pigments | Synthesis of dyes | Metal complexes |

| Agricultural Chemicals | Pesticides and herbicides | Various agrochemical formulations |

化学反応の分析

Condensation with α-Amino Acids

6-(Iodo)isatoic anhydride reacts with α-amino acids under microwave irradiation to form 7-iodobenzodiazepin-2,5-dione derivatives. This reaction is catalyzed by glacial acetic acid, replacing traditional polar aprotic solvents like DMF or DMSO .

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 130 ºC |

| Irradiation Time | 3 minutes |

| Catalyst | Glacial acetic acid |

| Solvent | Ethyl acetate |

| Yield | Up to 71% |

The iodine atom at position 6 stabilizes intermediates via resonance and directs cyclization, forming fused benzodiazepine structures. The reaction proceeds through nucleophilic attack by the amino group of the α-amino acid on the electrophilic carbonyl carbon of the anhydride, followed by dehydration and cyclization .

Hydrolysis and Rearrangement

In alkaline conditions, this compound undergoes hydrolysis to form 2-amino-5-iodobenzoic acid (17 ), which can be cyclized with triphosgene (BTC) to regenerate the anhydride .

Synthesis Pathway

Electrophilic Substitution

The iodine substituent activates the aromatic ring for electrophilic substitution. For example, in the presence of KOH, the anhydride ring opens to form a 1-cyano-2-amine-3-acid-potassium salt (9a ), which can further react with alkyl halides to yield cyano-ester derivatives (10 ) .

Mechanistic Pathway

-

Ring Opening : The anhydride reacts with KOH, generating a potassium salt intermediate.

-

Nitrile Formation : The primary amide converts to a nitrile group, releasing KOH in situ.

-

Functionalization : Alkylation with alkyl halides produces cyano-esters (e.g., 10a–e ) in 50–85% yields .

Base Sensitivity and Byproduct Formation

The anhydride ring is prone to opening under strongly basic conditions. Attempted N-benzylation with bases like K₂CO₃ or Cs₂CO₃ at elevated temperatures (30–80 ºC) leads to ring degradation and byproducts .

Key Observations

| Base | Temperature | Reaction Time | Yield | Byproducts |

|---|---|---|---|---|

| K₂CO₃ | 30 ºC | 24 h | 15–47% | Phthalimides |

| Cs₂CO₃ | 80 ºC | 6 h | Trace | Degraded products |

| DIPA (2 equiv) | 30 ºC | 2 h | 73.5% | Minimal |

Using milder bases like DIPA (diisopropylamine) with phase-transfer catalysts (e.g., TBAB) minimizes side reactions .

Oxidation and Isomerization

Oxidation of N-benzylated derivatives with peracetic acid or performic acid produces isomeric 1,3-benzoxazine-2,4-diones and 1,4-benzoxazine-2,3-diones via a Criegee intermediate .

Oxidation Results

| Oxidizing Agent | Temperature | Time | Yield | Products |

|---|---|---|---|---|

| Peracetic acid | 30 ºC | 24 h | 70% | Isomeric benzoxazines |

| Performic acid | 30 ºC | 24 h | 75% | Isomeric benzoxazines |

The iodine atom stabilizes the transition state during rearrangement, favoring isomer formation .

特性

CAS番号 |

32615-82-0 |

|---|---|

分子式 |

C8H4INO3 |

分子量 |

289.03 g/mol |

IUPAC名 |

5-iodo-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4INO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12) |

InChIキー |

RAADLXMPZLKGDQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)I)C(=O)OC(=O)N2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。